

Enhanced Ames Test Protocol for the Evaluation of N-Nitrosamines

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Compound of Interest

Compound Name: *N-Nitrosoephedrine*

Cat. No.: *B097376*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. The bacterial reverse mutation assay, or Ames test, is a cornerstone for assessing the mutagenic potential of such impurities.^[1] However, standard Ames test protocols (OECD 471) have shown limitations in detecting the mutagenicity of certain N-nitrosamines, leading to the development of an "enhanced" protocol with increased sensitivity.^[2]

This document provides a detailed application note and an experimental protocol for conducting the enhanced Ames test for N-nitrosamines. The modifications, supported by extensive research and regulatory guidance, are designed to optimize the metabolic activation of these compounds, thereby providing a more accurate assessment of their mutagenic risk.^[3] ^[4] This enhanced protocol is crucial for the safety assessment of N-nitrosamine drug substance-related impurities (NDSRIs) and other nitrosamine contaminants.^{[2][3]}

Principle of the Enhanced Ames Test

The enhanced Ames test operates on the same principle as the standard assay: detecting reverse mutations in amino acid-requiring bacterial strains exposed to a test substance. The

key modifications lie in the pre-incubation conditions and the metabolic activation system, which are tailored to the specific biochemistry of N-nitrosamine activation.^{[5][6]} Most N-nitrosamines are pro-mutagens, requiring metabolic activation by cytochrome P450 (CYP) enzymes to exert their mutagenic effect.^{[7][8]} The enhanced protocol employs a higher concentration of liver S9 fraction from both rats and hamsters to ensure robust and sensitive detection.^{[4][9]}

Key Enhancements to the Standard Protocol

Several critical adjustments to the standard OECD 471 guideline are recommended for testing N-nitrosamines:^{[2][10]}

- **Metabolic Activation System:** Utilization of both hamster and rat liver S9 fractions at a higher concentration (30% v/v).^{[4][9]} Hamster liver S9, in particular, has demonstrated greater sensitivity for some nitrosamines.^[4] The S9 fractions should be prepared from rodents treated with enzyme inducers like a combination of phenobarbital and β -naphthoflavone.^{[1][8]}
- **Assay Method:** The pre-incubation method is mandatory, with a recommended pre-incubation time of 30 minutes.^[2] This allows for more efficient metabolic activation of the N-nitrosamine before plating.
- **Bacterial Strains:** A specific panel of bacterial strains is recommended to detect a broad range of mutations. This includes *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* strain WP2 uvrA (pKM101).^{[2][9]}
- **Positive Controls:** In addition to standard positive controls for each strain, the inclusion of known mutagenic N-nitrosamines (e.g., N-nitrosodimethylamine - NDMA, N-nitrosodiethylamine - NDEA) is crucial to verify the sensitivity of the test system for this specific chemical class.^[11] The choice of N-nitrosamine positive controls should be justified based on the anticipated metabolism of the test compound.^[2]

Data Presentation

The following tables summarize the key parameters and comparative sensitivity of the enhanced Ames test protocol.

Table 1: Recommended Strains and Mutation Types

Tester Strain	Mutation Type Detected
S. typhimurium TA98	Frameshift
S. typhimurium TA100	Base-pair substitution
S. typhimurium TA1535	Base-pair substitution
S. typhimurium TA1537	Frameshift
E. coli WP2 uvrA (pKM101)	Base-pair substitution

Table 2: Comparison of Standard vs. Enhanced Ames Test Conditions for N-Nitrosamines

Parameter	Standard Ames Test (OECD 471)	Enhanced Ames Test for N-Nitrosamines
Assay Method	Plate incorporation or pre-incubation	Pre-incubation (30 minutes) [2]
Metabolic Activation	Typically 10% rat liver S9	30% rat liver S9 and 30% hamster liver S9 [4] [9]
Positive Controls	Strain-specific positive controls	Strain-specific controls + two N-nitrosamine positive controls [2]

Table 3: Sensitivity and Specificity of Different S9 Conditions for N-Nitrosamines

S9 Condition	Sensitivity	Specificity
10% Rat S9 (Standard)	Lower	Higher
30% Hamster S9	90% [4]	~45% [4]
30% Rat and 30% Hamster S9 (Pooled results)	93% [4]	Lower

Note: Increased sensitivity with 30% S9 can be associated with a decrease in specificity.[4]

Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol outlines the key steps for performing the enhanced Ames test. It is essential to follow Good Laboratory Practice (GLP) principles throughout the experiment.

Materials and Reagents

- Bacterial Tester Strains: *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA (pKM101).
- Metabolic Activation System: Aroclor 1254- or phenobarbital/ β -naphthoflavone-induced rat and hamster liver S9, S9 Cofactor Mix (NADP, G6P).
- Media: Nutrient broth, top agar (with histidine-biotin for *Salmonella*, tryptophan for *E. coli*), minimal glucose agar plates.
- Test Substance: N-nitrosamine to be tested, dissolved in a suitable solvent (e.g., water, DMSO).
- Positive Controls: Strain-specific positive controls (e.g., 2-nitrofluorene, sodium azide), and two N-nitrosamine positive controls (e.g., NDMA, NDEA).
- Negative/Solvent Control: The solvent used to dissolve the test substance.

Experimental Procedure

- Bacterial Culture Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
- Preparation of Test Solutions: Prepare a range of concentrations of the test substance. The highest concentration should be selected based on solubility and cytotoxicity.
- Pre-incubation:

- In a sterile tube, add 100 μ L of the bacterial culture.
- Add 50 μ L of the test substance solution or control.
- For assays with metabolic activation, add 500 μ L of the 30% rat or hamster S9 mix. For assays without metabolic activation, add 500 μ L of phosphate buffer.
- Incubate the mixture at 37°C for 30 minutes with gentle shaking.
- Plating:
 - After pre-incubation, add 2 mL of molten top agar to each tube.
 - Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.
 - Gently tilt and rotate the plate to ensure even distribution of the top agar.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. Assess for cytotoxicity by observing the background bacterial lawn.

Data Analysis and Interpretation

- A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control value for strains TA98, TA100, and WP2 uvrA (pKM101), and at least triple for strains TA1535 and TA1537.[8]
- The results should be reproducible.
- The positive and negative controls must yield the expected results for the assay to be considered valid.

Visualizations

Caption: Workflow of the Enhanced Ames Test for N-Nitrosamines.

Caption: Metabolic Activation Pathway of N-Nitrosamines.

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